N-tert-Butyl-2,2-dimethylpent-4-enamide

Description

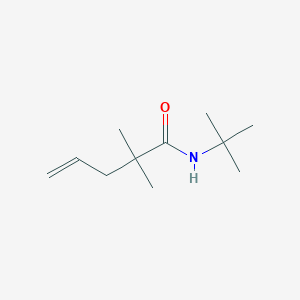

N-tert-Butyl-2,2-dimethylpent-4-enamide is a branched aliphatic amide characterized by a pent-4-enamide backbone substituted with a tert-butyl group at the nitrogen atom and two methyl groups at the C2 position. Its molecular formula is C₁₂H₂₁NO, with a molecular weight of 195.30 g/mol. The compound exhibits a unique combination of steric hindrance (due to the tert-butyl and dimethyl groups) and reactivity from the unsaturated pent-4-ene moiety.

Properties

CAS No. |

647027-60-9 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-tert-butyl-2,2-dimethylpent-4-enamide |

InChI |

InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |

InChI Key |

VRWFZYDKZYCDLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C(C)(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.

Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products:

Epoxides and Diols: From oxidation reactions.

Saturated Amides: From reduction reactions.

Substituted Amides: From substitution reactions.

Scientific Research Applications

Chemistry:

Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.

Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry:

Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-tert-Butyl-2,2-dimethylpent-4-enamide and related compounds:

Physicochemical Properties

- Solubility: The aliphatic structure of this compound suggests moderate solubility in non-polar solvents (e.g., toluene, hexane) due to its branched alkyl groups. In contrast, N-butyl-4-tert-butylbenzamide (aromatic backbone) exhibits lower solubility in aliphatic solvents but higher solubility in polar aprotic solvents like acetone . TBBS () is highly soluble in industrial rubber matrices due to its sulfur-based functional groups, which enhance compatibility with polymers .

Thermal Stability :

- The tert-butyl group in all compounds enhances thermal stability. However, the pent-4-enamide’s unsaturated bond may reduce stability compared to fully saturated analogs like N-butyl-4-tert-butylbenzamide .

Biological Activity

N-tert-Butyl-2,2-dimethylpent-4-enamide is a synthetic organic compound featuring a tert-butyl group and an amide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₉NO |

| Molecular Weight | 155.25 g/mol |

| CAS Number | 6456-74-2 |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.68 |

Research indicates that this compound exhibits its biological activity primarily through several mechanisms:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

- Interaction with DNA : The compound may interact with DNA and RNA, disrupting normal cellular functions and promoting cell death in rapidly dividing cells.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

| MCF7 (Breast Cancer) | 25 | Inhibition of topoisomerase activity |

Case Studies

- Study on A549 Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of A549 cells by inducing apoptosis through mitochondrial pathways. The study noted increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to cell death .

- HeLa Cell Line Investigation : Another investigation focused on HeLa cells revealed that treatment with the compound resulted in G1 phase arrest and subsequent apoptosis. Flow cytometry analysis indicated a marked increase in sub-G1 population, confirming the induction of apoptotic cell death .

Pharmacological Applications

The potential applications of this compound in pharmacology are promising:

- Anti-Cancer Agent : Due to its cytotoxic properties against various cancer cell lines, it is being explored as a potential anti-cancer agent.

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, warranting further investigation into its efficacy against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.